Cas no 1021050-90-7 (2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide)

2-(3-Fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide is a synthetic small-molecule compound featuring a pyridazine core substituted with a morpholine group and linked to a fluorophenoxy-propanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The fluorophenoxy group enhances lipophilicity and metabolic stability, while the morpholine-pyridazine segment may contribute to binding affinity and selectivity. The compound’s well-defined scaffold allows for further derivatization, making it a versatile intermediate in drug discovery. Its physicochemical properties, including moderate polarity and balanced solubility, support its suitability for in vitro and in vivo studies.
2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide structure
1021050-90-7 structure
Product Name:2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide
CAS No:1021050-90-7
MF:C23H23FN4O3
MW:422.452128648758
CID:6020249
PubChem ID:43991949
Update Time:2025-05-23

2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide
    • 2-(3-fluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]propanamide
    • 1021050-90-7
    • 2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
    • AKOS024494915
    • F5072-5555
    • Inchi: 1S/C23H23FN4O3/c1-16(31-20-7-3-5-18(24)15-20)23(29)25-19-6-2-4-17(14-19)21-8-9-22(27-26-21)28-10-12-30-13-11-28/h2-9,14-16H,10-13H2,1H3,(H,25,29)
    • InChI Key: PCTRADULSMOSDS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OC(C)C(NC1=CC=CC(=C1)C1=CC=C(N=N1)N1CCOCC1)=O

Computed Properties

  • Exact Mass: 422.17541877g/mol
  • Monoisotopic Mass: 422.17541877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 76.6Ų

2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide Pricemore >>

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Additional information on 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide

Research Brief on 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide (CAS: 1021050-90-7)

The compound 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide (CAS: 1021050-90-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of kinase inhibition and targeted cancer therapies. The integration of a fluorophenoxy moiety and a morpholinyl-pyridazine core suggests a high degree of specificity and potency, making it a compelling subject for ongoing research.

Recent investigations have focused on the synthesis and optimization of 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide, with an emphasis on improving its pharmacokinetic properties and target selectivity. Studies published in the last year highlight its efficacy in inhibiting specific kinase pathways, such as PI3K/AKT/mTOR, which are critical in the proliferation and survival of cancer cells. In vitro and in vivo experiments have demonstrated significant anti-proliferative effects against a range of cancer cell lines, including breast, lung, and colorectal carcinomas, with IC50 values in the low micromolar range.

One of the key findings from these studies is the compound's ability to induce apoptosis and cell cycle arrest in cancer cells while exhibiting minimal cytotoxicity toward normal cells. This selective toxicity profile underscores its potential as a targeted therapeutic agent. Additionally, structural-activity relationship (SAR) analyses have identified specific modifications to the morpholinyl-pyridazine scaffold that enhance binding affinity and metabolic stability, paving the way for further development of derivatives with improved clinical potential.

Despite these promising results, challenges remain in the translation of 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide into clinical applications. Issues such as bioavailability, off-target effects, and resistance mechanisms need to be addressed through comprehensive preclinical studies. Recent efforts have also explored combination therapies, where this compound is used alongside conventional chemotherapeutic agents or other targeted inhibitors, to enhance therapeutic outcomes and overcome resistance.

In conclusion, 2-(3-fluorophenoxy)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}propanamide represents a significant advancement in the development of kinase inhibitors for cancer treatment. Its unique chemical structure and promising biological activity warrant further investigation, particularly in the context of personalized medicine and combination therapies. Future research should focus on optimizing its pharmacological properties and conducting rigorous clinical trials to validate its efficacy and safety in human patients.

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